molecular formula C19H15F2N3O3S B2715402 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide CAS No. 897614-64-1

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide

Katalognummer B2715402
CAS-Nummer: 897614-64-1
Molekulargewicht: 403.4
InChI-Schlüssel: LWWVFBOGYHZCGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide” is a chemical compound that belongs to the class of pyridazinone derivatives . Pyridazinone and its derivatives are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .


Molecular Structure Analysis

The molecular structure of pyridazinone derivatives, including “this compound”, is characterized by a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the 3rd position of the ring . The specific molecular structure of this compound is not detailed in the retrieved sources.


Chemical Reactions Analysis

Pyridazinone derivatives are known for their versatility in chemical reactions due to the easy functionalization of various ring positions . This makes them an attractive synthetic building block for designing and synthesis of new drugs . The specific chemical reactions involving “this compound” are not detailed in the retrieved sources.

Wissenschaftliche Forschungsanwendungen

Radiolabelled Angiotensin II Antagonist for Receptor Imaging

Researchers developed radiolabelled, nonpeptide angiotensin II antagonists, such as [11C]L-159,884, which are potent and selective ligands for the AT1 receptor. These compounds were synthesized through C-11 methylation of their desmethyl phenolic precursors, showcasing the compound's role in receptor imaging and potential applications in studying cardiovascular diseases (Hamill et al., 1996).

Electrophysiological Activity in Cardiac Research

In the field of cardiac electrophysiology, N-substituted imidazolylbenzamides and benzene-sulfonamides demonstrated significant potency, comparable to known selective class III agents. This indicates the potential utility of such compounds in developing treatments for arrhythmias and furthering our understanding of cardiac electrical activity (Morgan et al., 1990).

Novel Insecticide Development

Flubendiamide, a compound with a unique structure incorporating sulfonylalkyl groups, exhibited exceptional insecticidal activity against lepidopterous pests. This demonstrates the chemical's potential as a novel mode of action for pest control, highlighting its importance in agricultural research (Tohnishi et al., 2005).

Groundwater Remediation Techniques

A study on heat-activated persulfate oxidation of persistent organic pollutants in groundwater, such as PFOA and PFOS, underlined the potential of utilizing sulfonyl-based compounds for environmental remediation. This research provides insights into effective strategies for the in-situ treatment of contaminated groundwater, emphasizing the compound's utility in environmental science (Park et al., 2016).

Synthesis of Antimicrobial Agents

Research into synthesizing new heterocyclic compounds incorporating sulfamoyl moieties revealed the potential of such compounds as antimicrobial agents. This underscores the role of sulfonyl-based compounds in developing new treatments for bacterial and fungal infections (Darwish et al., 2014).

Exploration of Antimalarial and COVID-19 Treatments

A theoretical investigation into antimalarial sulfonamides as potential COVID-19 drugs through computational calculations and molecular docking studies illustrates the compound's relevance in the search for effective treatments against emerging infectious diseases (Fahim & Ismael, 2021).

Wirkmechanismus

Eigenschaften

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3S/c1-2-28(26,27)18-9-8-17(23-24-18)12-4-3-5-14(10-12)22-19(25)15-7-6-13(20)11-16(15)21/h3-11H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWVFBOGYHZCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.